2-Methoxy-5-(tributylstannyl)thiazole
Overview
Description
“2-Methoxy-5-(tributylstannyl)thiazole” is a chemical compound with the molecular formula C16H31NOSSn . It is used as a reagent for the arylation of thiazole by Stille cross-coupling .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C4H4NOS.3C4H9.Sn/c1-6-4-5-2-3-7-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3;
. This indicates that the compound consists of a thiazole ring with a methoxy group at the 2-position and a tributylstannyl group at the 5-position. Chemical Reactions Analysis
As mentioned earlier, “this compound” is used as a reagent for the arylation of thiazole by Stille cross-coupling . The exact chemical reactions involving this compound are not specified in the available resources.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 404.2 or 405.21 g/mol. It is stored in a refrigerator and shipped at room temperature . The compound is a liquid .Scientific Research Applications
Introduction to Thiazole Derivatives Thiazole and its derivatives are significant in medicinal chemistry due to their extensive range of biological activities. Thiazole, a five-membered heterocyclic compound, has been the focus of research for developing new compounds with lesser side effects but significant therapeutic effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, and antitumor activities. These compounds are explored for their potential in various therapeutic areas due to their diverse pharmacological activities (Leoni et al., 2014; Leoni et al., 2014).
Patent Review on Thiazole Derivatives A comprehensive review of patents from 2008 to 2012 highlights the development of thiazole derivatives with various therapeutic applications. This review indicates a surge in scientific interest and patent registrations related to thiazole derivatives, emphasizing their potential in drug development and therapeutic interventions (Sharma et al., 2019).
Synthesis and Pharmaceutical Implications Novel methods for synthesizing thiazole derivatives, including 2-Methoxy-5-(tributylstannyl)thiazole, are explored for their potential in creating pharmaceutical impurities and proton pump inhibitors. These methods aim to optimize drug development processes and enhance the therapeutic efficacy of compounds (Saini et al., 2019).
Antibacterial Activity of Thiazole Derivatives Thiazole derivatives have demonstrated significant antibacterial activity against a range of bacteria and pathogens. Their unique properties make them effective in combating bacterial infections, further underlining the therapeutic versatility of thiazole compounds (Mohanty et al., 2021).
Anticancer Potential of Thiazole Derivatives The structural diversity of thiazole derivatives has been linked to specific anticancer activities. This review emphasizes the potential of thiazole compounds in cancer therapy, showcasing their ability to target multiple aspects of cancer cell growth and survival (Jain et al., 2017).
Safety and Hazards
“2-Methoxy-5-(tributylstannyl)thiazole” is associated with several hazard statements, including H301, H312, H315, H319, H332, and H410 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mechanism of Action
Target of Action
Thiazole derivatives are known to interact with various biological targets .
Mode of Action
It’s known that thiazole derivatives can bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
It’s known that thiazole derivatives can affect the dna replication process by interacting with topoisomerase ii .
Pharmacokinetics
Its molecular weight (40521 ) suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Based on the known effects of thiazole derivatives, it could potentially cause dna damage and cell death .
Action Environment
It’s known that the compound should be stored in a refrigerator , suggesting that it may be sensitive to temperature.
Properties
IUPAC Name |
tributyl-(2-methoxy-1,3-thiazol-5-yl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4NOS.3C4H9.Sn/c1-6-4-5-2-3-7-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDMSBWEFWGVLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NOSSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586031 | |
Record name | 2-Methoxy-5-(tributylstannyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1025744-42-6 | |
Record name | 2-Methoxy-5-(tributylstannyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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